C.I. Acid Violet 48

Description

The exact mass of the compound this compound is 764.18141170 g/mol and the complexity rating of the compound is 1450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

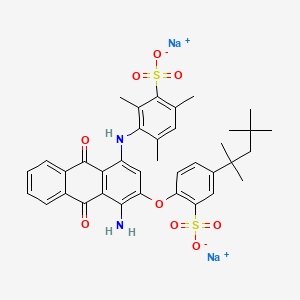

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIVVAIHOWVTHB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994111 | |

| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9 | |

| Record name | C.I. Acid Violet 48 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Violet 48 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072243904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Violet 48 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of C.I. Acid Violet 48

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for C.I. Acid Violet 48, an anthraquinone dye with applications in various industrial and scientific fields. Due to the limited availability of specific experimental spectra in public databases, this document summarizes known quantitative data, outlines expected spectral characteristics based on the molecule's structure, and provides detailed experimental protocols for acquiring UV-Vis, FTIR, and NMR data.

Chemical Structure and General Properties

-

C.I. Name: Acid Violet 48

-

CAS Number: 12220-51-8

-

Chemical Class: Anthraquinone Dye[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in determining the absorption characteristics of this compound, which are directly related to its color. The dye exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum.

Quantitative UV-Vis Data

| Parameter | Value | Solvent |

| λmax 1 | 551 nm | Water |

| λmax 2 | 591 nm | Water |

| Alternate λmax | 592 nm | Water |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

-

Solvent Selection: Deionized water is a suitable solvent for this compound. For solubility in organic solvents, methanol or ethanol can be considered.

-

Preparation of Blank Solution: Fill a quartz cuvette with the chosen solvent to serve as the blank reference.

-

Preparation of Sample Solution:

-

Prepare a stock solution of this compound in the selected solvent (e.g., 100 mg/L).

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax for optimal accuracy.

-

-

Data Acquisition:

-

Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.

-

Scan the sample over a wavelength range of 300-800 nm.

-

Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Data

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H (secondary amine) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2960-2850 | Aliphatic C-H | Stretching |

| 1670-1630 | C=O (anthraquinone) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching[4] |

| 1260-1000 | C-O (ether) | Stretching |

| 1200-1150 & 1050-1000 | S=O (sulfonic acid salt) | Asymmetric & Symmetric Stretching |

Experimental Protocol: FTIR Spectroscopy

This protocol provides a general method for acquiring an FTIR spectrum of this compound.

-

Instrumentation: A Fourier-Transform Infrared spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

ATR: Place a small amount of the solid dye powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

KBr Pellet: Alternatively, mix a small amount of the dye with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Specific experimental NMR data for this compound is not publicly available. The following tables present expected chemical shift ranges for the different types of protons and carbons in the molecule.

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Proton Environment |

| 1.0 - 1.5 | Aliphatic protons (e.g., tert-octyl group) |

| 2.0 - 2.5 | Methyl protons on the aromatic ring |

| 6.5 - 8.5 | Aromatic protons (anthraquinone and benzene rings) |

| 9.0 - 10.0 | N-H protons (amine) |

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Environment |

| 20 - 40 | Aliphatic carbons (e.g., tert-octyl group) |

| 110 - 140 | Aromatic carbons |

| 140 - 160 | Aromatic carbons attached to N, O, or S |

| 180 - 190 | Carbonyl carbons (anthraquinone) |

Experimental Protocol: NMR Spectroscopy

This protocol describes a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent Selection: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[4]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved. Sonication may be required.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like TMS (tetramethylsilane) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for aqueous solutions.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

The Solubility Profile of C.I. Acid Violet 48: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Violet 48, an anthraquinone-based acid dye. Understanding the solubility of this compound is critical for its application in various research and development fields, including its use as a staining agent, a model compound in wastewater treatment studies, and potentially in other specialized applications. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a schematic of its synthesis process.

Core Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Violet 48 | [1][2] |

| CAS Number | 12220-51-8 | [1][2] |

| Molecular Formula | C₃₇H₃₉N₂NaO₆S | [1][2] |

| Molecular Weight | 662.77 g/mol | [1][2] |

| Appearance | Dark reddish-brown powder | [1][2] |

| λmax (in water) | 592 nm | [1][2] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 8 | [1][2] |

| Water | 90 | 80 | [3] |

| Ethanol | - | Soluble (quantitative data not available) | [1] |

| Methanol | - | Data not available | |

| Acetone | - | Data not available | |

| Dimethylformamide (DMF) | - | Data not available | |

| Dimethyl sulfoxide (DMSO) | - | Data not available |

Qualitative Observations:

-

In the presence of strong hydrochloric acid, this compound's aqueous solution turns reddish-brown and forms a precipitate.[3]

-

The addition of sodium hydroxide to its aqueous solution results in an improved color and also leads to precipitation.[3]

-

In concentrated sulfuric acid, it appears magenta and turns light purple upon dilution, with precipitation.[3]

-

In concentrated nitric acid, it appears brown.[3]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMF, DMSO)

-

Analytical balance (accurate to 0.1 mg)

-

Vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm or smaller, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the λmax of this compound (592 nm in water; this may vary slightly in other solvents).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

-

Sample Processing:

-

After equilibration, allow the solutions to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to centrifuge the samples at a high speed and then draw the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis Spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the specific solvent at that temperature.

-

Visualizing the Synthesis Workflow

While signaling pathways involving this compound are not documented, a logical diagram of its synthesis process can be valuable for researchers. The synthesis is a multi-step process involving condensation and sulfonation reactions.

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a clear workflow, from preparation to final analysis.

Caption: Workflow for determining the solubility of a dye.

References

C.I. Acid Violet 48: A Technical Guide to its Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Violet 48 is a synthetic anthraquinone dye primarily utilized in the textile industry.[1][2] As an acid dye, it possesses anionic properties that enable it to form strong ionic and hydrogen bonds with appropriate substrates.[1] While its application as a biological stain is not widely documented, its chemical nature allows for a clear elucidation of its theoretical mechanism of action on biological tissues. This guide details this mechanism, provides key chemical and physical data, and presents an exemplary experimental protocol for its use based on the principles of acid staining and data from analogous dyes.

Core Mechanism of Action

The function of this compound as a biological stain is governed by electrostatic interactions. The dye molecule contains one or more sulfonic acid (-SO₃H) groups.[3] In an aqueous solution, these groups ionize to become anionic sulfonate groups (-SO₃⁻).

Biological tissues are rich in proteins, which are composed of amino acids. Under acidic staining conditions (pH below the isoelectric point of the proteins), the free amine groups (-NH₂) on amino acid residues (such as lysine and arginine) become protonated, acquiring a positive charge (-NH₃⁺).

The staining mechanism is a straightforward acid-base reaction: the anionic sulfonate groups of the dye molecule are electrostatically attracted to the cationic protonated amine groups on tissue proteins. This results in the formation of stable ionic bonds, effectively binding the dye to protein-rich structures in the cell and extracellular matrix, such as cytoplasm, collagen, and muscle fibers.

-

Caption: Ionic interaction between Acid Violet 48 and tissue proteins. */ end_dot

Quantitative Data

While specific quantitative data for this compound in a biological context is scarce, its general chemical and physical properties have been documented. For performance metrics, data from the structurally related protein stain C.I. Acid Violet 17 is provided as a relevant analogue.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Class | Anthraquinone Dye | [1][2] |

| CAS Number | 12220-51-8 | [4] |

| Molecular Formula | C₃₇H₃₉N₂NaO₆S | [2] |

| Molecular Weight | 662.77 g/mol | [2] |

| Absorption Maxima (λmax) | ~592 nm (in water) | [4] |

| Water Solubility (20°C) | 8 g/L | [2] |

Table 2: Performance Data of Analogue Dye (C.I. Acid Violet 17) for Protein Staining

| Parameter | Value | Reference(s) |

| Application | Protein Staining in Polyacrylamide Gels | [5] |

| Staining Sensitivity | 1-2 ng/mm² | [5] |

| Fixation Method | Trichloroacetic Acid | [5] |

| Staining Concentration | 0.1 - 0.2% in 10% Phosphoric Acid | [5] |

Experimental Protocols

No standardized histological staining protocol for this compound is readily available in scientific literature. The following is an exemplary protocol adapted from established methods for acid dyes and the specific parameters used for the analogous C.I. Acid Violet 17 for protein staining.[5] This protocol is intended as a starting point for methods development.

Exemplary Protocol: Acid Violet 48 Staining for Paraffin-Embedded Sections

Objective: To stain protein-rich components such as cytoplasm and connective tissue in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

This compound Dye Powder

-

Distilled Water

-

Glacial Acetic Acid

-

10% Phosphoric Acid

-

3% Phosphoric Acid

-

Ethanol (95% and 100%)

-

Xylene or Xylene Substitute

-

Resinous Mounting Medium

-

Microscope Slides with Dewaxed and Rehydrated Tissue Sections

Solutions:

-

Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 10% phosphoric acid. Stir until fully dissolved. Add 1-2 drops of glacial acetic acid to ensure an acidic pH.

-

Differentiating Solution: 3% Phosphoric Acid in distilled water.

Procedure:

-

Deparaffinization and Rehydration: Dewax paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Counterstain (Optional): If desired, stain nuclei first with an alum-hematoxylin solution (e.g., Mayer's or Harris') according to the manufacturer's protocol, then "blue" in tap water.

-

Fixation/Mordant: Place slides in the Staining Solution for 5-10 minutes.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess, unbound stain.

-

Differentiation: Dip slides in the Differentiating Solution for 30-60 seconds. This step removes background staining and enhances contrast. Control this step by microscopic examination until cytoplasm and collagen are clearly stained purple against a paler background.

-

Dehydration: Dehydrate the sections rapidly through graded alcohols (95% and 100%).

-

Clearing: Clear the sections in two changes of xylene or a xylene substitute.

-

Mounting: Coverslip using a resinous mounting medium.

Expected Results:

-

Cytoplasm, Muscle, Collagen: Shades of Violet/Purple

-

Nuclei (if counterstained): Blue/Black

-

Caption: Workflow for the exemplary Acid Violet 48 staining protocol. */ end_dot

Conclusion

This compound functions as a typical anionic acid dye, binding to cationic protein structures within biological specimens through electrostatic interactions. While its primary application is industrial, its chemical properties support its use as a cytoplasmic and connective tissue stain in histology. The provided data and exemplary protocol offer a foundational framework for researchers to develop and optimize specific applications for this compound in a laboratory setting, particularly where a vibrant violet counterstain for proteinaceous components is desired. Further validation and optimization of staining parameters are recommended for specific tissue types and research applications.

References

- 1. This compound | 12220-52-9 | Benchchem [benchchem.com]

- 2. bvda.com [bvda.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

C.I. Acid Violet 48: A Technical Guide to its Potential Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Violet 48, a synthetic anthraquinone dye, has historically been utilized within the textile industry for its vibrant coloration properties. However, emerging research indicates a promising future for this compound within the biomedical field. This technical guide consolidates the current understanding of this compound, detailing its potential applications as an anticancer and antimicrobial agent. While specific research on this particular dye is nascent, this document draws upon available data and the broader activities of anthraquinone derivatives to provide a foundational resource for researchers. This guide includes a summary of quantitative data, generalized experimental protocols, and conceptual diagrams of relevant biological pathways and workflows to stimulate further investigation into the biomedical potential of this compound.

Chemical and Physical Properties

This compound is a sulfonated anthraquinone dye. Its chemical structure confers properties that are relevant to its potential biological activity, including its ability to interact with biological macromolecules.

| Property | Value | Reference |

| C.I. Name | Acid Violet 48 | [1][2] |

| CAS Number | 12220-51-8 | [1][2][3] |

| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ | [3] |

| Molecular Weight | 764.82 g/mol | [3] |

| Chemical Class | Anthraquinone | [1][2] |

| Solubility | Soluble in water | [3] |

| Appearance | Dark reddish-brown powder | [2] |

| Absorption Maxima (λmax) | 592 nm (in water) | [1] |

Potential Biomedical Applications

Preliminary data suggests that this compound exhibits cytotoxic effects against cancer cell lines and possesses antimicrobial properties. These findings open avenues for its investigation in several key areas of biomedical research.

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The proposed mechanisms of action for anthraquinone dyes, in general, include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 25 | [4] |

| HeLa | Cervical Cancer | 30 | [4] |

Note: The primary research article containing this data could not be located; the data is reported by a commercial supplier.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action for anthraquinone dyes is thought to involve the disruption of the bacterial cell wall and membrane, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.

Quantitative Data: Antimicrobial Efficacy

| Bacterial Strain | Gram Type | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | Gram-positive | 15 | [4] |

| Escherichia coli | Gram-negative | 12 | [4] |

| Pseudomonas aeruginosa | Gram-negative | 10 | [4] |

Note: The primary research article containing this data could not be located; the data is reported by a commercial supplier.

Biological Staining

While specific protocols for this compound are not well-documented in the scientific literature, its properties as a dye suggest its potential use in biological staining for microscopy.[4] It is likely to function as an acidophilic stain, binding to positively charged components within the cell, such as proteins in the cytoplasm and extracellular matrix.

Experimental Protocols (Generalized)

The following are generalized protocols based on standard laboratory techniques for assessing the biomedical potential of a compound like this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and create a serial dilution. Treat the cells with varying concentrations of the dye and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This protocol provides a method for evaluating the antimicrobial activity of this compound.

-

Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create uniform wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of a sterile solution of this compound to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Simple Staining for Microscopy

This generalized protocol describes how this compound might be used for basic visualization of cells under a microscope.

-

Smear Preparation: Prepare a thin smear of the biological sample (e.g., bacterial culture, tissue section) on a clean microscope slide and allow it to air dry.

-

Fixation: Heat-fix the smear by passing it briefly through a flame to adhere the cells to the slide.

-

Staining: Flood the slide with a dilute aqueous solution of this compound (concentration to be optimized, e.g., 0.1-1.0% w/v) for 1-2 minutes.

-

Rinsing: Gently rinse the slide with deionized water to remove excess stain.

-

Drying and Mounting: Blot the slide dry and mount with a coverslip.

-

Microscopic Examination: Observe the stained cells under a bright-field microscope.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the biomedical investigation of this compound.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Caption: A potential signaling pathway for apoptosis induced by anthraquinone dyes.

Future Directions and Conclusion

The preliminary data on this compound suggests a foundation for further biomedical research. Key areas for future investigation include:

-

Elucidation of Mechanisms: Detailed studies are required to understand the precise molecular mechanisms behind its anticancer and antimicrobial activities.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models is a critical next step.

-

Development as an Imaging Agent: Investigation into its fluorescent properties could lead to its development as a probe for cellular imaging.

-

Photodynamic Therapy: Given its anthraquinone structure, its potential as a photosensitizer in photodynamic therapy warrants exploration.

References

C.I. Acid Violet 48: A Toxicological and Environmental Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

C.I. Acid Violet 48 is an anthraquinone dye used in various industrial applications. This document provides a comprehensive overview of the current toxicological and environmental impact data available for this compound. Due to a significant lack of specific experimental data in publicly accessible literature and safety data sheets, this guide also outlines standardized experimental protocols based on OECD guidelines for assessing the toxicological and environmental fate of chemical substances. This approach provides a framework for generating the necessary data to perform a thorough risk assessment of this compound.

Chemical and Physical Properties

This compound is a complex anthraquinone derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | [1] |

| CAS Number | 12220-51-8 | [2] |

| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ | [1][3] |

| Molecular Weight | 764.82 g/mol | [1][3] |

| Water Solubility | Approx. 80 g/L at 90 °C; 8 g/L at 20 °C | [2][3] |

| Appearance | Dark reddish-brown powder | [2] |

| Chemical Class | Anthraquinone Dye | [2][3] |

Toxicological Profile

Publicly available data on the specific toxicity of this compound is limited. Safety Data Sheets consistently report "no data available" for key toxicological endpoints.[4] However, based on its classification and the general properties of anthraquinone dyes, a number of potential hazards are recognized.

Human Health Hazards

According to available GHS classifications, this compound is known to cause serious eye irritation.[5] Prolonged or repeated skin contact may also cause irritation in sensitive individuals.[5] While specific data for this compound is not available, some anthraquinone dyes have been shown to have mutagenic potential in laboratory studies.[6][7]

Table 1: Summary of Human Health Toxicity Data for this compound

| Endpoint | Result | Classification | Reference |

| Acute Oral Toxicity | No data available | Not classified | [4] |

| Acute Dermal Toxicity | No data available | Not classified | [4] |

| Acute Inhalation Toxicity | No data available | Not classified | [4] |

| Skin Corrosion/Irritation | May cause skin irritation in sensitive individuals | Not classified | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Eye Irrit. 2 | [5] |

| Respiratory or Skin Sensitization | No data available | Not classified | [4] |

| Germ Cell Mutagenicity | Mutagenicity data reported for some anthraquinone dyes, but not specifically for this compound | Not classified | [5] |

| Carcinogenicity | No data available | Not classified | [4] |

| Reproductive Toxicity | No data available | Not classified | [4] |

| STOT-Single Exposure | No data available | Not classified | [4] |

| STOT-Repeated Exposure | No data available | Not classified | [4] |

| Aspiration Hazard | No data available | Not classified | [4] |

Environmental Impact

The environmental fate and effects of this compound are not well-documented. The primary concern for dyes released into the environment is their potential to persist and cause adverse effects in aquatic ecosystems.

Ecotoxicity

Safety Data Sheets indicate that this compound is harmful to aquatic life with long-lasting effects.[4] However, specific quantitative data from standardized ecotoxicity tests are not available. Studies on other anthraquinone dyes have shown a range of toxicities to aquatic organisms.[8]

Table 2: Summary of Ecotoxicity Data for this compound

| Test Organism | Endpoint | Result | Reference |

| Fish (e.g., Danio rerio) | 96-hour LC₅₀ | No data available | [4] |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC₅₀ | No data available | [4] |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC₅₀ | No data available | [4] |

| Microorganisms (e.g., Activated Sludge) | Respiration Inhibition EC₅₀ | No data available | [4] |

Environmental Fate

The persistence and biodegradability of this compound in the environment are largely unknown.[4] Anthraquinone dyes are generally considered to be relatively stable and may be resistant to conventional wastewater treatment methods.[9]

Table 3: Summary of Environmental Fate Data for this compound

| Parameter | Result | Reference |

| Ready Biodegradability | No data available | [4] |

| Bioaccumulative Potential | No data available | [4] |

| Mobility in Soil | No data available | [4] |

Experimental Protocols

Given the lack of specific data, the following section details standardized experimental protocols based on OECD guidelines. These methods are recommended for generating the necessary toxicological and environmental data for a comprehensive risk assessment of this compound.

Aquatic Toxicity Testing

A tiered approach is typically used for assessing aquatic toxicity, starting with acute tests on representatives of three trophic levels: fish, aquatic invertebrates, and algae.

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.[10]

-

Test Organism: Zebrafish (Danio rerio) or other suitable species.

-

Test Duration: 96 hours.

-

Procedure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Mortalities and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC₅₀ value and its 95% confidence limits are calculated.

This test measures the concentration at which 50% of Daphnia magna are immobilized (EC₅₀) after 48 hours of exposure.[11]

-

Test Organism: Daphnia magna.

-

Test Duration: 48 hours.

-

Procedure: Young daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The 48-hour EC₅₀ for immobilization is determined.

This test evaluates the effect of a substance on the growth of freshwater algae.[12][13][14][15]

-

Test Organism: Pseudokirchneriella subcapitata or other green algae.

-

Test Duration: 72 hours.

-

Procedure: Exponentially growing algal cultures are exposed to a series of test substance concentrations. The growth of the algae is measured over 72 hours, typically by cell counting or fluorescence.

-

Endpoint: The concentration that inhibits growth by 50% (EC₅₀) is calculated based on growth rate and yield.

Biodegradability Testing

Ready biodegradability tests are used to assess the potential for a substance to be rapidly broken down by microorganisms in an aquatic environment.

This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced.[16][17][18][19][20]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Duration: 28 days.

-

Procedure: The test substance is incubated with the inoculum in a mineral medium. The CO₂ evolved is trapped in a barium hydroxide or sodium hydroxide solution and titrated.

-

Endpoint: The percentage of biodegradation is calculated based on the ratio of produced CO₂ to the theoretical maximum. A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window.

Potential Signaling Pathways for Toxicity of Anthraquinone Dyes

While specific pathways for this compound have not been elucidated, research on other anthraquinone compounds suggests potential mechanisms of toxicity, including the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.

Conclusion and Recommendations

The available data on the toxicological and environmental impact of this compound is insufficient for a comprehensive risk assessment. While it is classified as an eye irritant and harmful to aquatic life, quantitative data to support these classifications and to evaluate other potential hazards are lacking.

It is strongly recommended that standardized toxicological and ecotoxicological tests, such as those outlined in the OECD guidelines, be conducted for this compound. This will allow for a thorough evaluation of its potential risks to human health and the environment. Specifically, acute aquatic toxicity testing (OECD 201, 202, 203) and ready biodegradability testing (OECD 301) should be prioritized. Further investigation into its potential for genotoxicity is also warranted, given the concerns associated with some anthraquinone dyes. The generation of this data is crucial for ensuring the safe use and handling of this substance and for minimizing its environmental footprint.

References

- 1. This compound | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 12220-52-9 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 12220-51-8 | Benchchem [benchchem.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. eurofins.com.au [eurofins.com.au]

- 15. oecd.org [oecd.org]

- 16. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

C.I. Acid Violet 48: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for C.I. Acid Violet 48, a synthetic anthraquinone dye. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks. This document summarizes key safety data, outlines proper handling procedures, and provides emergency protocols.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 12220-51-8[1][2] |

| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂[1] |

| Molecular Weight | 764.82 g/mol [1] |

| Appearance | Data not available |

| Solubility | Approx. 80 g/L in water at 90 °C[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are eye irritation and potential harm to aquatic life with long-lasting effects.[3]

| Hazard Classification | Category | Hazard Statement |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |

GHS Pictogram:

Signal Word: Warning[3]

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.[3][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] |

| Ingestion | Rinse the mouth with water.[3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain chemical integrity.

Safe Handling

-

Handle in a well-ventilated area or in a chemical fume hood.[4]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3][4]

-

Minimize dust generation and accumulation.[4]

-

Keep away from food and drink, and do not eat, drink, or smoke in the work area.[5]

Storage Conditions

-

Store in original containers.[5]

-

Keep away from incompatible materials such as strong oxidizing and reducing agents.[4][7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[4][7] Ensure an eyewash station and safety shower are readily available.[4] |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields.[4][5][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., PVC or nitrile rubber) and clothing to prevent skin exposure.[4][5][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[6] A dust mask with a particle filter is recommended.[5] |

Toxicological Information

The available toxicological data for this compound is limited.

| Toxicological Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | May cause skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | Material is irritating to mucous membranes and upper respiratory tract.[4] |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets. Toxicological testing, such as for skin and eye irritation, generally follows standardized methods like those described by the OECD (Organisation for Economic Co-operation and Development) or other regulatory bodies. These protocols typically involve the application of the substance to the test system (e.g., animal skin or eyes, or in vitro models) and subsequent observation for effects over a defined period.

Visualized Workflows and Pathways

To aid in the understanding of safe handling practices and potential exposure routes, the following diagrams are provided.

Caption: Laboratory Workflow for Handling this compound.

Caption: Potential Exposure Routes and Corresponding First-Aid Measures.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Violet 48 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 48, also known by its Colour Index number 42640, is a synthetic anthraquinone dye.[1][2] While primarily utilized in the textile industry for dyeing wool, silk, and nylon, its properties as an acid dye suggest potential applications in biological staining for microscopy to highlight cellular components.[1][2][3][4] Acid dyes, being anionic, are used to stain basic (acidophilic) tissue components such as cytoplasm, muscle, and collagen. This document provides an overview of this compound's properties and a proposed protocol for its use in histological staining, based on the general principles of acid dye staining.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the preparation of staining solutions and for understanding the dye's interaction with biological tissues.

| Property | Value | Reference |

| C.I. Name | Acid Violet 48 | [1] |

| CAS Number | 12220-51-8 | [1][3] |

| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ | [3][5] |

| Molecular Weight | 764.82 g/mol | [2][3] |

| Appearance | Dark reddish-brown or violet crystal powder | [1][4][5] |

| Solubility in Water | 8 g/L at 20°C; 80 g/L at 90°C | [1][4][6][7] |

| λmax (water) | 592 nm | [1][6] |

| Chemical Class | Anthraquinone Dye | [1] |

Staining Mechanism

As an acid dye, this compound is anionic in solution. The staining mechanism relies on electrostatic interactions between the negatively charged dye molecules and positively charged tissue components. In an acidic solution, the amino groups of proteins in the cytoplasm and connective tissues become protonated (positively charged), providing sites for the anionic dye to bind.[7] This results in the characteristic violet staining of these acidophilic structures.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 12220-52-9 | Benchchem [benchchem.com]

- 3. This compound | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACID VIOLET 48|CAS NO.12220-51-8 [chinainterdyes.com]

- 5. 12220-51-8 cas Acid Violet 48 Acid Violet FBL - Hangzhou FonLynn Health Technology Co.,Ltd [fonlynnchem.com]

- 6. Acid Violet 48 | 12220-51-8 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

C.I. Acid Violet 48: An Alternative Counterstain for Immunohistochemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific antigens within tissue sections. A critical step in IHC is counterstaining, which provides contrast to the primary chromogenic or fluorescent signal, enabling better visualization of tissue morphology and the specific location of the antigen of interest. While hematoxylin is the most commonly used nuclear counterstain, the exploration of alternative counterstains is crucial for multi-color IHC and for situations where hematoxylin's blue-purple hue may not provide optimal contrast with certain chromogens.

C.I. Acid Violet 48 is a synthetic acid dye that, while not traditionally used as a counterstain in IHC, presents potential as a novel counterstaining agent. Its vibrant violet color can offer a distinct contrast to commonly used chromogens such as DAB (brown) and AEC (red). These application notes provide a comprehensive guide for the utilization of this compound as a counterstain in IHC protocols, including detailed methodologies and guidance on its application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are relevant for its preparation as a staining solution and its spectral characteristics in microscopy.

| Property | Value | Reference |

| C.I. Name | Acid Violet 48 | |

| CAS Number | 12220-51-8 | |

| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ | |

| Molecular Weight | 764.82 g/mol | |

| Appearance | Dark reddish-brown powder | |

| Solubility in Water | 8 g/L at 20°C | |

| Absorption Maxima (λmax) in Water | Approximately 592 nm | |

| Color in Aqueous Solution | Magenta/Product Red |

Compatibility with Common IHC Chromogens

The selection of a counterstain is highly dependent on the chromogen used for antigen detection to ensure optimal color contrast. The following table provides a visual compatibility guide for this compound with commonly used chromogens in IHC.

| Chromogen | Color | Compatibility with Acid Violet 48 (Violet) |

| DAB (3,3'-Diaminobenzidine) | Brown | Excellent contrast |

| AEC (3-Amino-9-ethylcarbazole) | Red | Good contrast, color separation is clear |

| Fast Red | Red/Pink | Good contrast |

| BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium) | Blue/Purple | Poor contrast, potential for color overlap |

| New Fuchsin | Red/Magenta | Moderate contrast, may require spectral unmixing in imaging |

Experimental Protocols

The following is a detailed, proposed protocol for the use of this compound as a counterstain in a standard immunohistochemistry workflow for formalin-fixed, paraffin-embedded (FFPE) tissues.

I. Preparation of Reagents

1. This compound Staining Solution (0.1% w/v)

-

Weigh 0.1 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved. The solution will appear magenta.

-

Filter the solution using a 0.22 µm filter to remove any undissolved particles.

-

Store at room temperature.

2. Differentiating Solution (0.5% Acetic Acid)

-

Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

-

Mix well.

-

Store at room temperature.

II. Immunohistochemistry Staining Protocol

This protocol assumes that the tissue sections have already undergone deparaffinization, rehydration, and antigen retrieval.

-

Endogenous Peroxidase Block (if using HRP-based detection):

-

Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes.

-

Rinse with distilled water and then with phosphate-buffered saline (PBS).

-

-

Blocking:

-

Incubate sections with a suitable blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody at its optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Rinse sections with PBS.

-

Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse sections with PBS.

-

Incubate with an enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes at room temperature.

-

Rinse with PBS.

-

-

Chromogen Development:

-

Incubate sections with the appropriate chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached.

-

Rinse with distilled water.

-

-

Counterstaining with this compound:

-

Immerse slides in the 0.1% this compound staining solution for 1-3 minutes. The optimal time may need to be determined empirically for different tissue types.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Dip the slides in the 0.5% acetic acid solution for a few seconds (e.g., 5-10 seconds) to remove excess stain and improve the contrast between the nucleus and cytoplasm. This step is critical and should be monitored under a microscope.

-

-

Dehydration and Mounting:

-

Wash slides in running tap water.

-

Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

Visualizations

Immunohistochemistry Workflow with this compound Counterstain

Caption: A flowchart of the immunohistochemistry (IHC) workflow incorporating this compound as a counterstain.

Example Signaling Pathway: MAPK/ERK Pathway

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of investigation in IHC studies.

Disclaimer

The provided protocol for using this compound as a counterstain is a proposed methodology based on the chemical properties of the dye and standard immunohistochemistry principles. As this is not a conventional application, optimization of staining times and differentiation steps is highly recommended for specific tissues and experimental conditions. Researchers should perform initial validation experiments to determine the optimal parameters for their specific application.

Application Notes and Protocols for Staining Protein Gels with C.I. Acid Violet Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Visualizing proteins in polyacrylamide gels after electrophoresis is a fundamental technique in proteomics and protein analysis. While Coomassie Brilliant Blue has traditionally been the stain of choice, alternative dyes can offer advantages in terms of sensitivity, speed, and background clarity. This document provides detailed application notes and protocols for the use of acid violet dyes for staining protein gels. Due to the limited availability of specific protocols for C.I. Acid Violet 48 in this application, this guide details a comprehensive protocol for the closely related C.I. Acid Violet 17, which is well-documented for high-sensitivity protein detection.

Application Notes

C.I. Acid Violet 17, an anionic dye, binds to proteins primarily through electrostatic interactions with positively charged amino acid residues and through hydrophobic interactions. This staining method is particularly effective for visualizing proteins after isoelectric focusing and can be adapted for standard SDS-PAGE gels. The colloidal nature of the staining solution helps to minimize background staining, often reducing or eliminating the need for a lengthy destaining step.

Key Advantages of C.I. Acid Violet 17 Staining:

-

High Sensitivity: Capable of detecting protein quantities in the low nanogram range.

-

Rapid Staining: Protein bands can become visible in as little as 30 seconds to 3 minutes for major bands.

-

Low Background: The colloidal formulation results in minimal background staining, enhancing band clarity.

-

Reduced Use of Organic Solvents: The protocol relies on phosphoric acid, avoiding the use of methanol and acetic acid, which are common in traditional Coomassie staining and can be hazardous.

Quantitative Data Summary

The following tables summarize the quantitative performance of C.I. Acid Violet 17 and provide a comparison with other common protein staining methods.

| Parameter | C.I. Acid Violet 17 | Reference |

| Staining Sensitivity | 1-2 ng/mm² of protein | [1] |

| Linear Dynamic Range | 1-100 µg of marker proteins | [1] |

| Major Band Visibility | 100-500 ng of protein | [1] |

| Staining Method | Approximate Limit of Detection | Reference |

| C.I. Acid Violet 17 | 1-2 ng/mm² | [1] |

| Crystal Violet | 16 ng | [2][3] |

| Crystal Violet with Coomassie (double stain) | 2 ng | [2][3] |

| Classical Coomassie Blue | ~100 ng | |

| Colloidal Coomassie Blue | 8-10 ng for some proteins, 25 ng for most | |

| Silver Staining | 0.5-5 ng |

Experimental Protocols

Protocol for Staining with Colloidal C.I. Acid Violet 17

This protocol is adapted from a method developed for isoelectric focusing gels and can be optimized for standard polyacrylamide gels.[1]

Materials:

-

C.I. Acid Violet 17 (e.g., Serva Violet 17)

-

Trichloroacetic acid (TCA)

-

Phosphoric acid (H₃PO₄)

-

Dioxane (for quantitative elution)

-

Deionized water

Solutions:

-

Fixation Solution: 20% (w/v) Trichloroacetic acid in deionized water.

-

Staining Solution: 0.1-0.2% (w/v) C.I. Acid Violet 17 in 10% (w/v) Phosphoric acid.

-

Destaining Solution: 3% (w/v) Phosphoric acid in deionized water.

-

Elution Solution (for quantitation): 50% (v/v) Dioxane in deionized water.

Procedure:

-

Fixation: Immediately after electrophoresis, place the gel in the Fixation Solution for at least 20 minutes. This step precipitates the proteins within the gel matrix, preventing their diffusion.

-

Staining: Transfer the fixed gel into the Staining Solution. Agitate gently. Major protein bands (100-500 ng) should be visible without any destaining within 0.5 to 3 minutes.[1] For complete staining, incubate for 5-10 minutes.[1]

-

Destaining (Optional): To detect minor protein components, transfer the gel to the Destaining Solution. Agitate gently for 5-80 minutes, depending on the thickness of the gel and the desired background clarity.[1]

-

Washing: Rinse the gel with deionized water.

-

Storage: The stained gel can be stored in deionized water.

Quantitative Analysis (Optional):

-

Excise the stained protein bands from the gel.

-

Elute the dye by incubating the gel pieces in the Elution Solution.

-

Measure the absorbance of the eluted dye to determine the protein quantity, based on a standard curve. A linear relationship is observed over a range of 1-100 micrograms of marker proteins.[1]

Visualizations

Caption: Experimental workflow for staining protein gels with C.I. Acid Violet 17.

Caption: Mechanism of Acid Violet dye binding to proteins.

References

- 1. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal violet stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Staining Wool and Silk Fibers with C.I. Acid Violet 48 in Textile Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of wool and silk fibers using C.I. Acid Violet 48, an anionic anthraquinone dye. This document outlines the necessary materials, experimental procedures, and expected outcomes for achieving consistent and vibrant violet hues on these protein-based textiles for research and development purposes.

Physicochemical Properties and Dye Characteristics

This compound is a weak acid dye that presents as a purple powder and is readily soluble in water, forming a red aqueous solution.[1] Its solubility is notably high at 90°C, reaching 80 g/L, which facilitates a uniform dispersion in the dye bath.[2] The tinctorial strength of the dye is influenced by the pH of the solution, exhibiting a red color under acidic conditions, dark purple in neutral pH, and a light purple hue in alkaline environments.[1] This dye is primarily utilized for coloring protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][3] The coloration process is achieved through the formation of ionic bonds between the anionic dye molecules and the cationic amino groups present in the protein fibers under acidic conditions.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of this compound to wool and silk fibers.

Table 1: Physicochemical and Application Data for this compound

| Property | Value | Reference |

| C.I. Name | Acid Violet 48 | [4] |

| CAS Number | 12220-51-8 | [3][5][6] |

| Molecular Formula | C37H38N2Na2O9S2 | [3] |

| Molecular Weight | 764.82 g/mol | [3] |

| λmax (water) | 592 nm | [6] |

| Solubility in Water (20°C) | 8 g/L | [6] |

| Solubility in Water (90°C) | 80 g/L | [2] |

| Appearance | Violet Powder | [1][3] |

Table 2: ISO Fastness Ratings for this compound on Wool

| Fastness Test | Rating (Scale 1-5, where 5 is best) | Reference |

| Light Fastness | 6 (Scale 1-8) | [3] |

| Washing (Staining on Cotton) | 5 | [3] |

| Washing (Staining on Nylon) | 5 | [3] |

| Washing (Alteration of Shade) | 4 | [3] |

| Rubbing (Dry) | 5 | [3] |

| Fastness to Chlorinated Water (50mg/l) | 2 | [3] |

Note: Specific ISO fastness data for silk was not available in the searched literature. Generally, fastness properties on silk are comparable to or slightly lower than on wool.

Experimental Protocols

This section details the step-by-step procedures for staining wool and silk fibers with this compound in a laboratory setting.

Materials and Reagents

-

Wool or silk fibers/fabric

-

This compound dye powder

-

Acetic acid (or white vinegar)

-

Sodium sulfate (Glauber's salt) or Sodium chloride (common salt) (optional, as a leveling agent)

-

Synthrapol® or other neutral pH detergent

-

Distilled or deionized water

-

Stainless steel or enamel dye pot

-

Heating source (hot plate or water bath)

-

Glass stirring rods

-

Beakers and graduated cylinders

-

pH meter or pH indicator strips

-

Safety glasses, gloves, and lab coat

Protocol 1: Staining of Wool Fibers

-

Fiber Preparation (Scouring):

-

Wash the wool fibers in a solution containing a neutral detergent (e.g., Synthrapol®) at 40-50°C to remove any impurities, oils, or sizes.

-

Rinse the fibers thoroughly with warm water until the rinse water runs clear.

-

Gently squeeze out excess water, leaving the fibers damp.

-

-

Dye Bath Preparation:

-

Calculate the required amount of this compound based on the dry weight of the wool fibers (e.g., 1-3% on weight of fiber, owf, for medium to dark shades).

-

In a separate container, create a paste of the dye powder with a small amount of warm water, then add more hot water (around 80-90°C) to fully dissolve the dye.

-

Fill the dye pot with a sufficient volume of water to allow the fibers to move freely (liquor ratio of 20:1 to 40:1).

-

Add the dissolved dye solution to the dye pot and stir well.

-

-

Dyeing Procedure:

-

Immerse the wet wool fibers into the dye bath at approximately 40°C.

-

Gradually increase the temperature of the dye bath to 90-98°C over a period of 30-45 minutes.[7]

-

During the temperature rise, slowly add acetic acid to lower the pH of the dye bath to a range of 4.5-5.5. This is a critical step to promote dye uptake.

-

Optionally, a leveling agent such as sodium sulfate can be added to the dye bath before the fibers to ensure even color distribution.

-

Maintain the dyeing temperature for 45-60 minutes, stirring gently and intermittently to avoid felting and ensure uniform dyeing.[7]

-

-

Rinsing and Finishing:

-

After the dyeing period, allow the dye bath to cool down gradually to about 70°C before removing the fibers to prevent thermal shock.

-

Rinse the dyed wool fibers with warm water, followed by a cold water rinse, until the water runs clear.

-

A final wash with a neutral detergent can be performed to remove any unfixed dye.

-

Gently squeeze out excess water and air dry the stained fibers away from direct sunlight.

-

Protocol 2: Staining of Silk Fibers

-

Fiber Preparation (Degumming/Scouring):

-

Wash the silk fibers in a mild, neutral detergent solution at a temperature of 40-50°C.

-

Rinse thoroughly with warm water.

-

Gently squeeze out excess water.

-

-

Dye Bath Preparation:

-

Prepare the dye solution as described in the wool protocol (Step 2).

-

-

Dyeing Procedure:

-

Rinsing and Finishing:

-

Allow the dye bath to cool before removing the silk.

-

Rinse the dyed silk with warm and then cold water until the rinse water is clear.

-

A final rinse with a small amount of fabric softener can be used to restore the soft handle of the silk.

-

Gently squeeze out excess water and air dry.

-

Visualizations

The following diagrams illustrate the experimental workflow and the molecular interactions involved in the staining process.

Caption: Workflow for staining wool and silk with Acid Violet 48.

References

- 1. hztya.com [hztya.com]

- 2. hztya.com [hztya.com]

- 3. Skyacido® Acid Violet 48 Rit Dye Violet - Buy Acid Violet 48 for wool, Acid Violet 48 for silk, Aicd dyes exporters Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. Acid Violet 48 Violet Fbl 180% CAS: 12220-51-8 Wool Leather Acid Dyes - Leather Dye, Acid Dyes | Made-in-China.com [m.made-in-china.com]

- 5. Acid Violet 48 | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. researchgate.net [researchgate.net]

- 8. textilecoach.net [textilecoach.net]

- 9. dacollege.org [dacollege.org]

Application Notes and Protocols: C.I. Acid Violet 48 as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 48 is a synthetic dye belonging to the anthraquinone class of compounds.[1][2] While primarily utilized in the textile industry for dyeing wool, silk, and nylon, its molecular structure lends itself to pH-dependent color changes, suggesting its potential as a pH indicator for acid-base titrations. This application note provides a detailed protocol for the use of this compound as a visual indicator in various titration scenarios and compares its performance with commonly used indicators.

The color of this compound in an aqueous solution is pH-dependent, exhibiting a distinct color change across acidic, neutral, and alkaline conditions. Its aqueous solution appears red under acidic conditions, transitions to a dark purple in a neutral environment, and becomes light purple in alkaline solutions. These observable color shifts form the basis of its application as a pH indicator in titrations.

Physicochemical Properties and pH-Indicating Mechanism

This compound is a water-soluble dye with a complex aromatic structure. The presence of auxochromes and chromophores within the anthraquinone scaffold results in its characteristic color. The pH-indicating function of this compound is attributed to the protonation and deprotonation of its functional groups, which alters the electronic conjugation within the molecule and, consequently, its absorption spectrum in the visible region.

Table 1: General Properties of this compound

| Property | Value |

| C.I. Name | Acid Violet 48 |

| CAS Number | 12220-51-8 |

| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ |

| Molecular Weight | 764.82 g/mol [1] |

| Appearance | Dark reddish-brown powder[2] |

| Solubility | Soluble in water |

| Color in Acid | Red |

| Color in Neutral | Dark Purple |

| Color in Alkali | Light Purple |

| pKa | Not readily available in literature |

| pH Transition Range | To be determined experimentally |

Experimental Protocols

Preparation of this compound Indicator Solution

Materials:

-

This compound dye powder

-

Distilled or deionized water

-

Ethanol (95%)

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Weigh accurately 0.1 g of this compound powder.

-

Dissolve the powder in 50 mL of 95% ethanol in a 100 mL volumetric flask.

-